![molecular formula C18H11ClN2OS2 B2668555 5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide CAS No. 477486-06-9](/img/structure/B2668555.png)
5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide
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Description
5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide (abbreviated as CDAM) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research and industry. It has a molecular formula of C18H11ClN2OS2, an average mass of 370.876 Da, and a monoisotopic mass of 370.000122 Da .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol, which affords N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide . This is then treated with excess P2S5 in anhydrous toluene to form the corresponding thioamide. The oxidation with potassium ferricyanide in an alkaline medium by the Jacobson procedure results in the formation of the final product .Molecular Structure Analysis
The molecular structure of CDAM is complex, with a chloro group attached to a thiophene ring, which is further connected to a dihydroacenaphtho[5,4-d]thiazol-8-yl group . The presence of these functional groups contributes to the unique properties and potential applications of this compound.Chemical Reactions Analysis
The synthesized compound can undergo various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation . Depending on the reaction conditions, either the furan ring or the acenaphthene fragment can be attacked .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been reported to have analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by pain and inflammation .
Antimicrobial and Antifungal Activity
These compounds have shown antimicrobial and antifungal properties . This indicates potential use in the development of new antimicrobial and antifungal agents, which are crucial in the fight against infectious diseases.
Antiviral Activity
Thiazole derivatives have demonstrated antiviral properties . This suggests potential applications in the treatment of viral infections.
Diuretic Activity
Thiazole derivatives have been found to act as diuretics . Diuretics help the body get rid of excess water and salt. They are often used to treat conditions like high blood pressure and heart failure.
Anticonvulsant and Neuroprotective Activity
These compounds have shown anticonvulsant and neuroprotective effects . This suggests potential applications in the treatment of neurological disorders such as epilepsy.
Antitumor or Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor or cytotoxic activity . This indicates potential use in the development of new anticancer drugs.
Potential Applications in Material Science
Thiophene and its substituted derivatives show diverse applications in material science . This suggests potential use in the development of new materials with unique properties.
properties
IUPAC Name |
5-chloro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS2/c19-14-7-6-12(23-14)17(22)21-18-20-16-11-3-1-2-9-4-5-10(15(9)11)8-13(16)24-18/h1-3,6-8H,4-5H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEFABPESBGBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(S5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide |
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